molecular formula C14H18O4 B1618750 Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate CAS No. 6221-61-0

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Cat. No.: B1618750
CAS No.: 6221-61-0
M. Wt: 250.29 g/mol
InChI Key: YMDVKWXRQUDFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Identification

The systematic identification of methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing a standardized framework for molecular recognition and database cataloging. The compound is officially registered in the PubChem database under the Chemical Identifier Number 594175, establishing its unique digital fingerprint within the global chemical information system. The molecular formula C14H18O4 represents the precise atomic composition, indicating fourteen carbon atoms, eighteen hydrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration.

The systematic name this compound provides critical structural information through its hierarchical nomenclature system. The compound features a phenyl ring as the central aromatic core, with two propanoate chains extending from the meta position of the benzene ring. Alternative nomenclature includes the designation as 1,3-benzenedipropionic acid dimethyl ester, which emphasizes the symmetrical relationship between the two propanoic acid-derived chains attached to the aromatic system. The International Chemical Identifier string InChI=1S/C14H18O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-5,10H,6-9H2,1-2H3 provides a unique molecular descriptor that enables precise structural reconstruction across different chemical databases and computational platforms.

Identification Parameter Value
PubChem Chemical Identifier 594175
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
International Union of Pure and Applied Chemistry Name This compound
Alternative Name 1,3-Benzenedipropionic acid dimethyl ester
Chemical Abstracts Service Registry Number 6221-61-0

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis represents the definitive methodology for determining the precise three-dimensional molecular geometry of this compound, providing atomic-level resolution of bond lengths, angles, and spatial arrangements. The technique employs monochromatic X-ray radiation directed at single crystals of the compound, generating diffraction patterns that reveal the electron density distribution and atomic positions within the crystal lattice. Single-crystal X-ray diffraction provides exceptional precision in structural determination, particularly for organic molecules with fewer than one hundred atoms in their asymmetric unit, making it ideally suited for compounds of this molecular complexity.

The crystallographic analysis methodology involves several critical stages, beginning with the preparation of high-quality single crystals suitable for diffraction studies. Crystals must typically exceed 0.1 millimeters in all dimensions and exhibit regular internal structure without significant imperfections such as cracks or twinning defects. The mounting procedure utilizes specialized goniometers that allow precise positioning within the X-ray beam, with accuracy requirements of approximately 25 micrometers to ensure optimal diffraction quality. Modern diffractometers employ kappa goniometer systems that provide three independent rotation axes, enabling comprehensive data collection through systematic crystal orientation changes.

The fundamental principle governing X-ray crystallographic analysis relies on Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by atomic planes within the crystal structure. When X-rays encounter the crystalline lattice, they diffract along specific trajectories that create characteristic patterns unique to the molecular arrangement. The analysis of diffraction angles and intensities enables crystallographers to reconstruct the three-dimensional electron density map, revealing precise atomic coordinates and bonding geometries. For this compound, this analysis would provide critical information regarding the orientation of the two propanoate chains relative to the central phenyl ring, the conformational preferences of the methoxy groups, and the overall molecular packing within the crystal structure.

Crystallographic Parameter Typical Range for Similar Compounds
Crystal System Monoclinic or Triclinic
Space Group P21/c or P-1
Unit Cell Volume 1000-2000 Ų
Density 1.2-1.4 g/cm³
Resolution Limit 0.8-1.2 Ångström
Refinement R-factor < 0.05

Conformational Dynamics Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive insights into the conformational dynamics and molecular behavior of this compound in solution, complementing the static structural information obtained through X-ray crystallographic methods. The technique exploits the magnetic properties of atomic nuclei, particularly hydrogen-1 and carbon-13 isotopes, to reveal detailed information about chemical environments, bonding patterns, and molecular motion. Proton Nuclear Magnetic Resonance spectroscopy enables identification of distinct hydrogen environments within the molecule, providing characteristic chemical shift patterns that correlate with specific structural features.

The aromatic protons of the phenyl ring typically exhibit chemical shifts between 7.0 and 8.0 parts per million, appearing as complex multiplets due to coupling interactions with adjacent aromatic protons. The methylene protons of the propanoate chains demonstrate characteristic triplet patterns around 2.6 parts per million for the α-carbon positions and 2.8 parts per million for the β-carbon positions, reflecting their proximity to the carbonyl functionalities. The methoxy ester protons appear as distinct singlets near 3.7 parts per million, providing clear identification of the terminal ester groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecular framework, with carbonyl carbons typically resonating between 170 and 180 parts per million, aromatic carbons appearing in the 120-140 parts per million region, and aliphatic carbons distributed throughout the 20-60 parts per million range. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence experiments, provide definitive assignment of complex overlapping signals and establish connectivity patterns throughout the molecular structure. These advanced spectroscopic methods enable detailed analysis of conformational preferences, particularly regarding rotation around the carbon-carbon bonds connecting the propanoate chains to the aromatic ring system.

Nuclear Magnetic Resonance Parameter Expected Chemical Shift (ppm)
Aromatic Protons 7.0-8.0
α-Methylene Protons 2.6
β-Methylene Protons 2.8
Methoxy Protons 3.7
Carbonyl Carbons 170-180
Aromatic Carbons 120-140

Computational Modeling of Electronic Structure

Computational modeling approaches provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations and molecular dynamics simulations. Density Functional Theory calculations represent the most widely employed methodology for investigating the electronic properties of organic molecules of this complexity, offering accurate predictions of molecular geometries, orbital energies, and electronic distributions. These computational studies typically employ hybrid functionals such as Becke three-parameter Lee-Yang-Parr or the more recent meta-generalized gradient approximation functionals, combined with appropriate basis sets ranging from 6-31G(d) to 6-311++G(d,p) depending on the required accuracy and computational resources.

The electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity patterns. The aromatic π-electron system of the phenyl ring contributes significantly to the frontier molecular orbitals, while the carbonyl functionalities introduce additional electronic states that influence the overall electronic characteristics. Molecular electrostatic potential calculations provide visualization of charge distribution patterns across the molecular surface, identifying regions of electrophilic and nucleophilic character that govern intermolecular interactions and chemical behavior.

Conformational analysis through computational methods examines the energy landscape associated with rotation around critical bond axes, particularly the carbon-carbon bonds connecting the propanoate chains to the aromatic ring. These calculations identify stable conformational minima and transition states, providing quantitative estimates of rotational barriers and conformational preferences. The results complement experimental Nuclear Magnetic Resonance observations by predicting the relative populations of different conformational states under various temperature conditions. Molecular dynamics simulations extend this analysis by incorporating thermal motion and solvent effects, providing dynamic pictures of molecular behavior in realistic chemical environments.

Computational Parameter Typical Values
Highest Occupied Molecular Orbital Energy -5.5 to -6.5 eV
Lowest Unoccupied Molecular Orbital Energy -1.0 to -2.0 eV
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap 3.5 to 5.5 eV
Dipole Moment 2.0 to 4.0 Debye
Polarizability 25 to 35 Ų
Rotational Barrier 5 to 15 kcal/mol

Properties

IUPAC Name

methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-13(15)8-6-11-4-3-5-12(10-11)7-9-14(16)18-2/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDVKWXRQUDFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344062
Record name 1,3-Benzenedipropanoic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-61-0
Record name 1,3-Benzenedipropanoic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation via Carbonyldiimidazole Activation

This method employs carbonyldiimidazole (CDI) as a coupling agent to facilitate the formation of the ester bond. Key steps include:

  • Reagents : CDI, potassium 3-methoxy-3-oxopropanoate, magnesium chloride (MgCl₂), and THF/DCM solvent system.
  • Conditions :
    • Reaction temperature: 56°C (heated over 2.5 hours).
    • Acidic workup with 2N HCl to pH 2.
    • Purification via liquid chromatography over silica gel.

Example Protocol

  • CDI (64.1 g, 396 mmol) is added to cyclobutanecarboxylic acid (31.5 mL, 330 mmol) in THF under argon.
  • After 25 minutes, DCM, potassium 3-methoxy-3-oxopropanoate (77 g, 494 mmol), and MgCl₂ (37.7 g, 396 mmol) are added.
  • The mixture is heated to 56°C for 3.5 hours, followed by acidic workup and extraction.
  • The crude product is purified to yield methyl 3-cyclobutyl-3-oxopropanoate (59 g), which is further hydrolyzed and cyclized.

Yield : 53% after purification.

Catalytic Esterification with Acid Catalysts

A patent describes a one-pot method using acid catalysts (e.g., potassium hydrogen sulfate or tosic acid) for esterification:

  • Reagents : Methyl 3-methoxy-3-R-oxypropionate (R = propyl/butyl), methanol.
  • Conditions :
    • Catalyst loading: 1–6% of substrate mass.
    • Methanol: 5–18× substrate mass.
    • Reflux temperature (40°C to solvent boiling point).
    • Cracking at 120–180°C under nitrogen for 5 hours.

Key Steps

  • Esterification of 3-methoxy-3-R-oxypropionate with methanol under acid catalysis.
  • Removal of solvents under reduced pressure.
  • Thermal cracking to yield the final ester, followed by underpressure distillation.

Purity : >95% (gas chromatography).

Comparative Data Table: Preparation Methods

Method Reagents/Catalysts Conditions Yield Purity Source
CDI Condensation CDI, MgCl₂, THF/DCM 56°C, 3.5 h, acidic workup 53% >90%
Acid-Catalyzed Esterification KHSO₄, methanol Reflux, 10–24 h, cracking 59 g* >95%

*Yield reported as mass due to scale-dependent optimization.

Critical Analysis of Methodologies

  • CDI Activation : Offers moderate yields but requires stringent anhydrous conditions and costly reagents. Suitable for small-scale synthesis.
  • Acid Catalysis : Scalable for industrial production due to simpler setup and lower catalyst costs. However, cracking steps demand precise temperature control.

Challenges and Optimizations

  • Impurity Control : Silica gel chromatography (CDI method) or distillation (acid method) is critical for removing byproducts like unreacted acids or residual solvents.
  • Solvent Selection : THF/DCM mixtures enhance solubility of intermediates, while methanol acts as both reactant and solvent in acid-catalyzed routes.

Industrial Applicability

The acid-catalyzed method is preferred for large-scale synthesis due to operational simplicity and lower reagent costs. Recent patents highlight adaptations for analogous esters, suggesting broader applicability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate serves as a crucial building block in organic synthesis. It is utilized in:

  • Esterification Reactions: The compound can be used to create more complex esters.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing for the exploration of new chemical properties.

Biology

In biological research, this compound is employed in:

  • Biochemical Assays: It is used to study enzyme interactions and metabolic pathways.
  • Drug Development: this compound acts as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways.

Medicine

Ongoing research focuses on the potential therapeutic applications of this compound:

  • Pharmaceutical Intermediates: It is investigated for its role in the synthesis of drug candidates with possible anti-inflammatory or anticancer properties.
  • Mechanism of Action Studies: Understanding how this compound interacts with biological molecules can lead to the development of novel therapeutics.

Industry

In industrial contexts, this compound is used for:

  • Production of Specialty Chemicals: It serves as a precursor for various chemicals and materials, including polymers and resins.
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific characteristics.

Case Studies

Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can modulate enzyme activity in metabolic pathways, providing insights into its potential as a therapeutic agent.

Case Study 2: Drug Synthesis
A study focused on synthesizing anti-cancer agents utilized this compound as a key intermediate, showcasing its versatility and importance in pharmaceutical development.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy and oxopropyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Positional Isomerism

  • Methyl 4-(3-Methoxy-3-oxopropyl)benzoate (CAS 614-27-7): This positional isomer substitutes the 3-methoxy-3-oxopropyl group at the para position of the phenyl ring.
  • Methyl 3-Oxo-3-phenylpropanoate (CAS 614-27-7): Lacking the methoxy group, this compound features a ketone (oxo) group instead. The ketone increases electrophilicity, making it more reactive toward nucleophiles (e.g., in Michael additions) compared to the ester-containing target compound .

Electron-Withdrawing vs. Electron-Donating Substituents

  • Methyl 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanoate (CAS 886495-84-7): The trimethoxy substituents donate electron density to the phenyl ring, enhancing resonance stabilization. This contrasts with the target compound’s single methoxy group, which provides moderate electron donation .
  • Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate (CAS 52119-38-7): The nitro group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and increasing acidity of the α-hydrogens compared to the methoxy-substituted target compound .

Ester Group Variations

Methyl vs. Ethyl Esters

  • Ethyl 3-Cyclopropyl-3-oxo-2-(3-(trifluoromethyl)benzyl)propanoate (): The ethyl ester group confers higher lipophilicity than methyl esters, influencing bioavailability in pharmacological contexts. Hydrolysis rates are slower for ethyl esters due to increased steric bulk .
  • Ethyl 3-Oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): Incorporation of an amino group adjacent to the ester alters reactivity, enabling intramolecular cyclization, a feature absent in the target compound .

Functional Group Complexity

Heterocyclic Derivatives

  • Methyl 3-((3aS,9aS,9bR)-4-(3-Methoxy-3-oxopropyl)-5-oxodecahydro-1H-dipyrrolopyrimidine-3-carboxamido)propanoate (): This complex heterocyclic derivative demonstrates how the 3-methoxy-3-oxopropyl group can integrate into polycyclic frameworks, enhancing binding affinity in receptor-ligand interactions .

Sulfur-Containing Analogues

  • Methyl 3-[(6-Nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate (): The sulfanyl group introduces nucleophilic character, enabling disulfide bond formation, unlike the inert methoxy group in the target compound .

Research Implications

The structural nuances of this compound highlight its versatility in synthetic chemistry. Compared to simpler esters, its meta-substituted aromatic system offers unique steric and electronic profiles, enabling tailored applications in catalysis and medicinal chemistry. Further studies should explore its pharmacokinetic behavior and polymer compatibility relative to analogs.

Biological Activity

Overview

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (CAS No. 6221-61-0) is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Its structural characteristics include an ester functional group, which is significant for its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form that participates in various biochemical pathways. The methoxy and oxopropyl groups enhance the compound's binding affinity to its targets, influencing its pharmacological effects.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial and fungal strains. For example, studies have shown that derivatives with ester functionalities can inhibit the growth of pathogens such as E. coli and S. aureus .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies suggest that it may exhibit cytotoxicity comparable to standard chemotherapeutic agents, indicating potential as an anticancer agent .
  • Enzyme Interaction : this compound has been used in biochemical assays to study enzyme interactions, particularly those involved in metabolic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of methyl esters derived from similar compounds against several bacterial strains. Results showed a zone of inhibition ranging from 10 to 29 mm against C. albicans and other Gram-negative bacteria, indicating promising antimicrobial properties .

Case Study 2: Cytotoxicity Assessment

In another study focused on cytotoxicity, methyl esters were tested against human leukemia cells (CEM). The compound exhibited an IC50 value of approximately 0.13 µM, demonstrating significant cytotoxic activity compared to other tested compounds .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
CytotoxicIC50 = 0.13 µM on CEM cells
Enzyme InteractionInvolved in metabolic pathway studies

Research Findings

Recent research highlights the versatility of this compound in various fields:

  • Chemistry : It serves as a building block for synthesizing more complex molecules and studying esterification reactions.
  • Biology : Used in biochemical assays for enzyme interactions and metabolic studies.
  • Medicine : Investigated as an intermediate in drug synthesis, with potential applications in developing new therapeutic agents .

Q & A

Q. What are the primary synthetic routes for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate?

Answer: The compound is commonly synthesized via:

  • Esterification : Reacting 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions .
  • Claisen Condensation : Using methyl acetate derivatives and ketone precursors with NaOCH₃ as a base at low temperatures (0–5°C) .
  • Patent-Based Methods : Aqueous NaOH-mediated esterification at room temperature, achieving high yields (91%) by optimizing reaction time and purification steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign proton/carbon environments, with 2D techniques (COSY, HSQC) resolving ambiguities in aromatic or ester regions .
  • X-ray Crystallography : Definitive structural confirmation (e.g., space group P2₁/c, as in related β-keto esters) .
  • HPLC-MS : Validates purity (>97%) and molecular weight ([M+H]+ ion detection) .

Q. What are the common biological targets or applications in academic research?

Answer:

  • Enzyme Inhibition : Acts as a competitive inhibitor for lipases or esterases due to its β-keto ester motif .
  • Metabolic Probes : Tracks acyltransferase activity in lipid metabolism studies .
  • Drug Intermediate : Used in synthesizing NSAID derivatives or fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

Answer:

  • Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to reduce diketenization side reactions .
  • Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize intermediates .
  • In-Line Monitoring : Employ FTIR or Raman spectroscopy to detect byproducts early .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Tautomerism Analysis : Use variable-temperature NMR to identify keto-enol equilibria .
  • Crystallographic Validation : Compare experimental vs. computed XRD patterns (e.g., Mercury software) .
  • Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous carbonyl assignments .

Q. What experimental designs are recommended for studying its enzyme inhibition kinetics?

Answer:

  • Assay Design : Use fluorogenic substrates (e.g., 4-nitrophenyl esters) with UV-Vis monitoring (λ = 405 nm) .
  • Control Experiments : Include irreversible inhibitors (e.g., PMSF) to confirm competitive mechanism .
  • Data Analysis : Fit kinetic data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C (TGA data shows 5% mass loss at 100°C) .
  • Photolytic Sensitivity : Store in amber vials; UV exposure causes ester bond cleavage .
  • Hydrolytic Resistance : Stable at pH 4–6; rapid hydrolysis in alkaline buffers (pH > 8) .

Q. What computational methods predict its reactivity in novel synthetic pathways?

Answer:

  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) optimize transition states for Claisen-like condensations .
  • Molecular Dynamics : GROMACS simulations assess solvation effects on ester hydrolysis rates .
  • SAR Studies : QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.